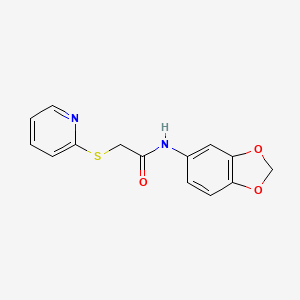

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxol ring and a pyridinylsulfanyl moiety.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13(8-20-14-3-1-2-6-15-14)16-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOULOSKCUQYBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Sulfanyl Linkage Formation: The benzodioxole intermediate is then reacted with a pyridine-2-thiol in the presence of a base to form the sulfanyl linkage.

Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzodioxole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide exhibit significant antitumor properties. For instance, derivatives of benzodioxole are known to inhibit cancer cell proliferation by inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death, making it a promising scaffold for developing anticancer agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting specific kinases involved in cancer progression. The pyridine and benzodioxole moieties contribute to its binding affinity and selectivity towards these enzymes, which can lead to the development of targeted therapies for cancer treatment .

Versatile Synthesis Routes

This compound can be synthesized through various methods, which enhance its utility in chemical research. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Benzodioxole Moiety: Achieved through cyclization reactions involving catechol derivatives.

- Construction of Thioether Linkage: This is done by coupling intermediates using thiolating agents under controlled conditions .

These synthetic routes not only allow for the production of the compound but also facilitate the creation of analogs with modified biological activity.

Photophysical Properties

The structural characteristics of this compound suggest potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique combination of aromatic and heterocyclic structures contributes to favorable photophysical properties that can be harnessed for advanced materials .

Case Study: Anticancer Properties

A study published in Molecules highlighted the anticancer effects of benzodioxole derivatives on human cancer cell lines. It was found that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Case Study: Enzyme Inhibition

Research focused on enzyme inhibitors derived from similar scaffolds demonstrated their ability to selectively inhibit specific kinases involved in tumor growth. The findings suggested that modifications to the benzodioxole structure enhanced potency and selectivity towards these targets .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine rings may facilitate binding to these targets, while the sulfanyl and acetamide groups may participate in chemical reactions that modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other acetamide derivatives investigated for therapeutic applications. Below is a comparative analysis with key analogues:

Key Differences

Substituent Chemistry: The target compound lacks the purine or xanthine scaffolds seen in MRS1706, which are critical for adenosine receptor antagonism. Instead, its benzodioxol group may favor interactions with monoamine oxidases or cytochrome P450 enzymes .

Biological Activity: While BAY 60-6583 and MRS1706 are well-characterized A2B adenosine receptor ligands, the target compound’s mechanism remains speculative. Its pyridinylsulfanyl group resembles kinase inhibitors (e.g., JAK/STAT pathway modulators), but experimental validation is needed .

Screening Data :

- Analogues like MRS1706 have been evaluated in high-throughput assays (e.g., microculture tetrazolium assays) for cytotoxicity and growth inhibition in tumor cell lines . Similar data for the target compound are absent in available literature.

Research Findings and Data Gaps

- Pharmacological Profiling : Unlike BAY 60-6583 and MRS1706, the compound lacks documented in vitro or in vivo efficacy data. This limits direct comparison of potency, selectivity, or toxicity.

- Synthetic Accessibility : The compound’s synthesis is likely simpler than purine-based analogues (e.g., MRS1706), but scalability and purity benchmarks are unverified .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The compound features a benzodioxole moiety, which is known for enhancing pharmacological properties, alongside a pyridine ring that contributes to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₃S |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 331459-61-1 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the benzodioxole and pyridine structures enhances binding affinity to these targets, while the sulfanyl and acetamide groups facilitate chemical interactions that can modulate the activity of target molecules.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Research into related compounds suggests potential anticancer activity, particularly through mechanisms involving cell cycle modulation and apoptosis induction in various cancer cell lines . The benzodioxole component is often associated with enhanced cytotoxicity against tumor cells.

- Neuropharmacological Effects : Some studies have hinted at neuroprotective effects, potentially making this compound a candidate for further investigation in the context of neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxole or pyridine rings can significantly affect potency and selectivity:

- Benzodioxole Modifications : Alterations can enhance solubility and bioavailability.

- Pyridine Substituents : Different substitutions on the pyridine ring can influence binding affinity to specific targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of compounds based on the structure of this compound against various bacterial strains. The results indicated that modifications to the sulfanyl group led to increased efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.41 µg/mL for certain derivatives .

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The findings revealed that certain modifications significantly enhanced cytotoxic effects, particularly in breast cancer cell lines .

Q & A

Q. Basic Structural Characterization

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. Orthorhombic systems (space group Pca2₁) with Z = 8 are typical, validated using SHELXL refinement (R-factor < 0.05) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, pyridinyl protons at δ 8.1–8.3 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 331.08) .

How can researchers address challenges in crystallographic refinement, such as twinning or hydrogen bonding ambiguities?

Q. Advanced Crystallographic Analysis

- Twinning resolution : Use SHELXL’s TWIN and BASF commands to model twinned data (e.g., reciprocal twins with twin law -h, -k, l). R-value convergence below 0.1 indicates successful refinement .

- Hydrogen bonding : Analyze N–H···O interactions (e.g., bond lengths ~2.8–3.0 Å, angles ~160–170°) to resolve chain formations along crystallographic axes. Programs like PLATON validate hydrogen-bond networks against geometric restraints .

What methodological approaches are recommended for evaluating the bioactivity and mechanism of action of this acetamide derivative?

Q. Advanced Bioactivity Profiling

- Enzyme inhibition assays : Test against Sec7 domains (GEFs) using in vitro GDP/GTP exchange assays, referencing structural analogs like SecinH3 (IC₅₀ ~5 µM) .

- Cellular assays : Assess cytotoxicity via MTT/propidium iodide staining in cancer cell lines (e.g., HepG2, MCF-7). Compare results with control compounds (e.g., FEMA 4809 derivatives) to identify specificity .

- SAR studies : Modify the pyridinylsulfanyl or benzodioxolyl groups to correlate substituent effects with activity .

How should discrepancies between experimental data (e.g., X-ray structures) and computational modeling predictions be resolved?

Q. Advanced Data Contradiction Analysis

- Validation tools : Cross-check X-ray geometries with Mogul bond-length/angle databases. Deviations >3σ may indicate refinement errors or dynamic effects .

- DFT optimization : Recalculate molecular conformations using B3LYP/6-31G(d) basis sets. Energy differences <2 kcal/mol between experimental and computed structures suggest acceptable agreement .

- Multi-software validation : Compare SHELXL-refined structures with PHENIX or Olex2 outputs to isolate software-specific artifacts .

What parameters should be prioritized in computational docking studies involving this compound and its potential protein targets?

Q. Advanced Computational Modeling

- Ligand preparation : Use crystallographic torsion angles (e.g., C–S–C–N dihedral ~90°) to ensure bioactive conformations .

- Binding site flexibility : Employ induced-fit docking (e.g., Glide SP/XP) to model pocket adjustments upon ligand binding.

- Scoring metrics : Prioritize MM-GBSA binding energies (ΔG < −8 kcal/mol) and hydrogen-bond occupancy (>80%) to rank poses. Cross-validate with MD simulations (100 ns trajectories) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.